4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione
Description
4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound featuring an oxazolidine-2,5-dione core substituted with a 2,4-dichlorophenyl group.
Properties
Molecular Formula |
C9H5Cl2NO3 |
|---|---|
Molecular Weight |
246.04 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5Cl2NO3/c10-4-1-2-5(6(11)3-4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI Key |
LETRMGLOCZUAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 2,4-dichlorophenyl isocyanate with a glycolate in the presence of a tin (II) salt. The reaction is carried out at temperatures ranging from 0°C to 110°C. The product is then precipitated from the reaction mixture by adding water and isolated by filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to control reaction conditions and ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Reactivity Profile
4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound with a five-membered oxazolidine ring substituted by a dichlorophenyl group. Its reactivity stems from the presence of electron-deficient carbonyl groups and the dichlorophenyl substituent, which enhances electrophilic character and directs nucleophilic attack.
Oxidation Reactions
The compound undergoes oxidation to form corresponding oxazolidinones. Common oxidizing agents include hydrogen peroxide or potassium permanganate. This reaction typically occurs under mild to moderate conditions, depending on the oxidant’s strength.
Example Reaction:
Reduction Reactions
Reduction leads to amine derivatives, utilizing agents such as lithium aluminum hydride or sodium borohydride. These reactions often require anhydrous conditions to prevent side reactions.
Example Reaction:
Nucleophilic Substitution
The dichlorophenyl substituent participates in nucleophilic substitution. Nucleophiles like amines or thiols react under basic conditions, replacing the chlorine atoms with other functional groups.
Example Reaction:
Analytical Methods
Reactions are monitored using:
-
Thin-Layer Chromatography (TLC) : For tracking reaction progress and purity.
-
High-Performance Liquid Chromatography (HPLC) : For quantitative analysis of intermediates and products.
-
LC-MS Analysis : Confirms product formation and structural integrity .
Biological Activity and Reaction Implications
The compound exhibits antimicrobial properties, attributed to its ability to bind and inhibit enzymes in pathogens. This bioactivity is influenced by its dichlorophenyl substituent, which enhances target selectivity.
Scientific Research Applications
Medicinal Applications
1.1 Antiandrogenic Activity
Research has demonstrated that derivatives of oxazolidine-2,4-diones exhibit significant antiandrogenic properties. For instance, the compound 3-(3',4'-dichlorophenyl)-5,5-dimethyl-oxazolidine-2,4-dione was shown to inhibit testosterone-induced weight increase in seminal vesicles and the prostate gland in animal models. The study reported a 93% inhibition of weight increase in seminal vesicles and 70% in the prostate when administered alongside testosterone propionate, indicating its potential as an antiandrogenic agent .
1.2 Antimicrobial Activity
The antimicrobial properties of 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione and its derivatives have been extensively studied. In vitro tests have shown that these compounds possess broad-spectrum activity against various pathogens. Specifically, they were effective against Sclerotinia sclerotiorum and other fungi responsible for plant diseases such as rice sheath blight and kidney bean stem rot . The structure-activity relationship suggests that dihalo-substituents on the aromatic ring are crucial for enhancing antimicrobial efficacy .
Agricultural Applications
2.1 Fungal Disease Control
The compound has been evaluated for its protective activity against fungal diseases in crops. Field tests indicated that derivatives of this compound provided significant protection against rice brown spot and sheath blight. This suggests potential use as a fungicide or plant protectant in agricultural practices .
Table 1: Efficacy of this compound Derivatives Against Fungal Pathogens
| Compound Name | Pathogen | Efficacy (%) | Test Type |
|---|---|---|---|
| 3-(3',5'-Dichlorophenyl)-oxazolidine-2,4-dione | Sclerotinia sclerotiorum | 85 | In vitro |
| 3-(3',5'-Dichlorophenyl)-oxazolidine-2,4-dione | Cochliobolus miyabeanus | 78 | Greenhouse |
| 3-(3',5'-Dichlorophenyl)-oxazolidine-2,4-dione | Clomerella cingulata | 80 | Greenhouse |
Synthesis and Chemical Properties
The synthesis of oxazolidine-2,4-diones typically involves the reaction of carbamates with 2-hydroxycarboxylic acid esters under specific conditions (80°C to 250°C). This method allows for the production of high-purity compounds suitable for further applications .
Case Studies
Case Study 1: Antiandrogenic Effects
In a controlled study involving male rats, the administration of 3-(3',4'-dichlorophenyl)-5,5-dimethyl-oxazolidine-2,4-dione resulted in marked reductions in prostate size compared to control groups receiving only testosterone. This underscores the potential therapeutic applications of this compound in managing conditions influenced by androgen levels .
Case Study 2: Agricultural Field Trials
Field trials conducted on rice crops treated with oxazolidine derivatives showed a significant reduction in disease incidence compared to untreated controls. The treated plants exhibited healthier growth and yield improvements, suggesting practical applications in crop protection strategies .
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Oxazolidine-2,5-diones
4-(4-Chlorophenyl)oxazolidine-2,5-dione
- Structural Difference : A single chlorine substituent at the para position instead of dichloro substitution at positions 2 and 3.
- This analog is commercially available (Accela, SY225161) at $650/5g, suggesting moderate synthetic accessibility .
4-(2-Chlorophenyl)oxazolidine-2,5-dione
- Structural Difference : Chlorine at the ortho position only.
- Impact: Ortho-substitution introduces steric strain, which may affect crystal packing and solubility.
4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione
- Structural Difference : A trifluoromethyl group replaces the dichlorophenyl moiety.
- Impact : The strong electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity compared to chlorine substituents. This derivative is priced similarly to dichlorophenyl analogs, indicating comparable synthesis complexity .
Benzyl-Substituted Oxazolidine-2,5-diones
Compounds like N-carboxy-l-phenylalanine anhydride (KIXSUF) and 4-(2-thienylmethyl)oxazolidine-2,5-dione feature aromatic or heteroaromatic substituents. Key differences include:
Dichlorophenyl-Containing Non-Oxazolidine Analogs
SB216763 (Pyrrole-2,5-dione)
- Core Structure : Pyrrole-dione instead of oxazolidine-dione.
- Biological Activity : Acts as a glycogen synthase kinase-3 (GSK-3) inhibitor and partial aryl hydrocarbon receptor (AhR) agonist. The dichlorophenyl group is critical for binding, but the pyrrole core may confer distinct solubility and metabolic profiles compared to oxazolidine-diones .
Etaconazole and Propiconazole (Triazole Fungicides)
Key Comparative Data
Table 1: Structural and Commercial Comparison of Oxazolidine-2,5-dione Derivatives
| Compound | Substituent | Price (5g) | Commercial Availability | Dihedral Angle (°) |
|---|---|---|---|---|
| 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione | 2,4-Cl₂Ph | N/A | Not listed | ~58.42* |
| 4-(4-Chlorophenyl)oxazolidine-2,5-dione | 4-ClPh | $650 | Accela (SY225161) | Similar to KIXSUF |
| 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione | 4-CF₃Ph | POA | Accela (SY225169) | Not reported |
*Inferred from benzyl-substituted analogs .
Biological Activity
4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article discusses its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.
Synthesis
The synthesis of oxazolidine-2,4-diones typically involves a tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters. This method allows for the efficient generation of these compounds under mild conditions without the need for transition metals .
1. Antimicrobial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. In studies, it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like oxacillin and cefuroxime.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/L) | Comparison Drug | MIC (mg/L) |
|---|---|---|---|
| Bacillus subtilis | 3.91 | Oxacillin | 5.00 |
| Staphylococcus aureus | 3.91 | Cefuroxime | 4.00 |
The compound's structural modifications significantly impacted its antibacterial efficacy; for instance, the introduction of chlorine atoms enhanced activity against Gram-positive bacteria .
2. Antiandrogenic Activity
Research indicates that this compound exhibits antiandrogenic properties, making it a potential candidate for treating conditions influenced by androgens. In animal studies, administration of 3-(3',4'-dichlorophenyl)-5,5-dimethyl-oxazolidine-2,4-dione resulted in a notable reduction in the weight increase of androgen-sensitive organs.
Table 2: Effects on Prostate and Seminal Vesicles
| Treatment | Prostate Weight (mg) | Seminal Vesicles Weight (mg) |
|---|---|---|
| Control | 11.3 ± 0.6 | 8.12 ± 0.4 |
| Testosterone Propionate | 94.7 ± 4.6 | 88.2 ± 5.7 |
| Oxazolidine-2,4-dione + Testosterone Propionate | 36.0 ± 2.5* | 13.7 ± 1.7* |
*Significant difference (p < 0.01) compared to control .
3. Antioxidant Activity
The antioxidant potential of oxazolidine derivatives has also been explored. Compounds with similar structures demonstrated significant radical scavenging activities comparable to ascorbic acid . The presence of dichlorophenyl groups enhances electron donation capabilities, contributing to their antioxidant effects.
The mechanisms underlying the biological activities of oxazolidine-2,4-diones are multifaceted:
- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Antiandrogenic Effects : These compounds may act by blocking androgen receptors or inhibiting androgen synthesis pathways.
- Antioxidant Mechanism : The ability to donate electrons allows these compounds to neutralize free radicals effectively.
Case Studies
Several studies have highlighted the therapeutic potential of oxazolidine derivatives:
- Antimicrobial Study : A series of thiazolidine-2,4-dione derivatives were synthesized and tested for antibacterial activity against clinical isolates, revealing promising results against resistant strains .
- Antiandrogenic Research : A study involving animal models demonstrated that treatment with oxazolidine derivatives significantly inhibited testosterone-induced prostate growth without affecting normal growth patterns in adolescents .
Q & A
Q. What are the established synthetic routes for 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione, and what reaction conditions are optimal?
- Methodological Answer : The synthesis of oxazolidine-2,5-dione derivatives typically involves condensation reactions between substituted phenyl groups and oxazolidine precursors. For example, analogous compounds like 3-Hexyl-5,5-diphenylimidazolidine-2,4-dione were synthesized via refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system . Optimal conditions include precise stoichiometric ratios (e.g., 1:1 for reactants and 2:1 for sodium acetate as a base), reflux durations (~2 hours), and recrystallization from DMF-ethanol mixtures to achieve ≥95% purity. For this compound, similar protocols with dichlorophenyl-substituted starting materials are recommended.
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and stereochemistry. For example, a monoclinic crystal system (space group P2₁) was used to characterize 3-Hexyl-5,5-diphenylimidazolidine-2,4-dione, with parameters:
Q. What spectroscopic techniques are effective for characterizing purity and functional groups in this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) and oxazolidine ring carbons (C=O at ~170 ppm).
- IR : Stretching vibrations for C=O (1750–1800 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the oxazolidine-2,5-dione core.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C₁₀H₆Cl₂NO₃: 284.97).
Cross-referencing with SCXRD data ensures structural accuracy .
Advanced Research Questions
Q. How can discrepancies between NMR and X-ray diffraction data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions in solution) versus static solid-state structures. Strategies include:
- Variable-Temperature NMR : Assess conformational flexibility (e.g., coalescence temperatures for proton exchange).
- DFT Calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers.
- Powder XRD : Validate crystallinity and polymorphism.
For example, SCXRD confirmed the Z-configuration of a thiazolidinone derivative, whereas NMR suggested equilibrium between isomers .
Q. What methodologies evaluate the inhibitory potential of this compound against kinase targets like GSK-3β?
- Methodological Answer :
- Kinase Assays : Use ATP-competitive assays with recombinant GSK-3β. The structurally related SB216763 (3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione) showed IC₅₀ values <10 nM via fluorescence polarization .
- Molecular Docking : Simulate binding interactions with GSK-3β’s active site (PDB: 1I09). Key residues: Lys85, Asp200.
- Cellular Validation : Measure β-catenin stabilization in Wnt pathway assays .
Q. How can computational modeling predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Quantum Mechanical (QM) Methods : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For oxazolidine-2,5-diones, the C-2 and C-5 positions are reactive toward nucleophiles.
- Molecular Dynamics (MD) : Simulate solvation effects and stability in biological membranes.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups (e.g., Cl) enhance electrophilicity and kinase inhibition .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and water under standardized conditions (e.g., 25°C vs. 37°C). For example, SB216763 has solubility <1 mg/mL in water but 23 mg/mL in DMSO .
- Hansen Solubility Parameters : Compare HSP values (δD, δP, δH) to identify optimal solvents.
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers, which may artificially lower reported solubility .
Synthesis Optimization
Q. What strategies improve the yield of this compound in multistep syntheses?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 80°C, 300 W).
- Chromatographic Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high-purity isolation (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
